グリセロール-1,3-13C2

概要

説明

Synthesis Analysis

The synthesis of Glycerol-1,3-13C2 involves specialized methods to incorporate the 13C isotopes into the glycerol molecule. One efficient approach is described by A. Siskos and A. Hill, where the 13C label is introduced using cyanide, and the 18O label is introduced through a Pinner synthesis. This method allows for precise labeling of glycerol for detailed biosynthetic pathway analysis (Siskos & Hill, 2003).

Molecular Structure Analysis

The molecular structure of Glycerol-1,3-13C2, similar to unlabeled glycerol, consists of a three-carbon backbone with hydroxyl groups attached to each carbon. However, the presence of 13C isotopes allows for detailed NMR studies, providing insights into the molecule's structural dynamics and interactions. Studies have shown that isotopic labeling can influence the observed NMR patterns, offering valuable information on the molecular structure and behavior of glycerol in various environments (Callam et al., 2001).

Chemical Reactions and Properties

Glycerol-1,3-13C2 participates in a variety of chemical reactions similar to its unlabeled counterpart. These include esterification, acylation, and etherification, among others. The isotopic labeling is particularly useful in tracing the incorporation of glycerol into other molecules and in studying reaction mechanisms. For instance, the synthesis of glycerol carbonate from glycerol and dimethyl carbonate has been explored with catalysts derived from oil palm empty fruit bunch ash, demonstrating the versatility of glycerol in chemical syntheses (Okoye et al., 2019).

科学的研究の応用

持続可能なバイオ精製プロセス

グリセロール-1,3-13C2は、持続可能なバイオ精製プロセスにおいて重要な役割を果たします。 バイオディーゼル生産中に大量の副産物として得られる有望なバイオマス資源です . これは、グリセロールから持続可能なプロセスによって高価値の大量化学物質を生産するための新しいバリューアップ技術の開発に関心を高めてきました .

1,3-プロパンジオールの生産

グリセロールの水素化分解は、プロパンジオール、プロパノール、エチレングリコールなどの重要な汎用化学物質を生成します . 特に、グリセロールから1,3-プロパンジオールへの選択的水素化分解は、液相反応プロセスと気相反応プロセスの両方で行われます .

化学反応の中間体

グリセロール-1,3-13C2は、さまざまな化学反応の中間体として使用できます . その3炭素構造により、幅広い化学変換に関与できる汎用性の高い化合物となっています .

溶媒

グリセロール-1,3-13C2は、さまざまな化学反応の溶媒として使用できます . その極性と水素結合を形成する能力により、多くの有機化合物と無機化合物に対して優れた溶媒となっています .

タンパク質安定剤

グリセロール-1,3-13C2は、タンパク質安定剤として使用できます . ストレス条件下で変性するのを防ぎ、タンパク質の構造的完全性を維持するのに役立ちます

Safety and Hazards

作用機序

Target of Action

Glycerol-1,3-13C2, also known as 1,2,3-Propanetriol-1,3-13C2, is a labeled analogue of glycerol . Glycerol is a significant biomolecule and is the structural backbone of triacylglycerol molecules . It can also be converted to a glycolytic substrate for subsequent metabolism .

Mode of Action

The mode of action of Glycerol-1,3-13C2 is similar to that of glycerol. It interacts with its targets, such as enzymes and proteins, and can cause changes in their structure and function . .

Biochemical Pathways

Glycerol is involved in several biochemical pathways. For instance, it plays a role in the glycerolipid metabolism pathway, where it is converted into glycerol 3-phosphate by the enzyme glycerol kinase . Glycerol-1,3-13C2, being an analogue of glycerol, is expected to participate in similar biochemical pathways.

Pharmacokinetics

Glycerol, the compound it is an analogue of, is known to have a serum concentration of approximately 005 mmol/L at rest, which can increase to 030 mmol/L during increased lipolysis associated with prolonged exercise or caloric restriction .

特性

IUPAC Name |

(1,3-13C2)propane-1,2,3-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8O3/c4-1-3(6)2-5/h3-6H,1-2H2/i1+1,2+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEDCQBHIVMGVHV-ZDOIIHCHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH2](C([13CH2]O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90481900 | |

| Record name | Glycerol-1,3-13C2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90481900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

94.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

102088-01-7 | |

| Record name | Glycerol-1,3-13C2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90481900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

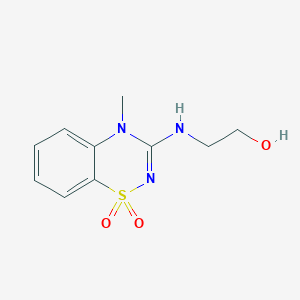

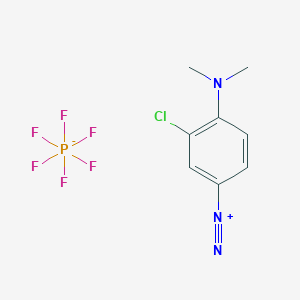

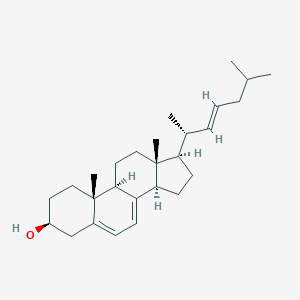

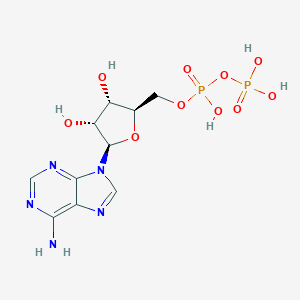

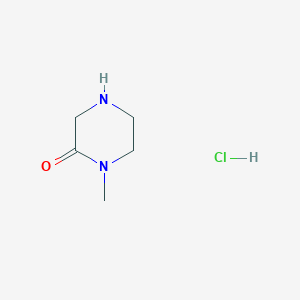

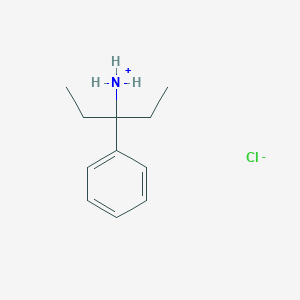

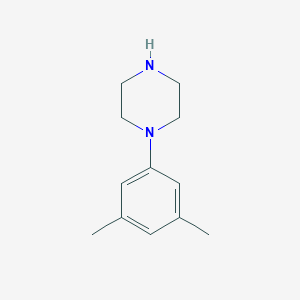

Feasible Synthetic Routes

Q & A

Q1: What is the significance of using Glycerol-1,3-¹³C₂ in this study?

A1: Glycerol-1,3-¹³C₂ is a specifically labeled form of glycerol where the two terminal carbon atoms (C1 and C3) are replaced with the ¹³C isotope. This isotopic labeling allows researchers to track the fate of these specific carbon atoms during the glycerol oxidation reaction (GOR) on the BiVO₄ photoanode. By analyzing the distribution of ¹³C in the reaction products, researchers can gain insights into the reaction mechanism, specifically regarding the occurrence of C-C bond cleavage and C-C bond formation (coupling) events. []

Q2: How does the use of Glycerol-1,3-¹³C₂ help in understanding C-C coupling during glycerol oxidation?

A2: By using Glycerol-1,3-¹³C₂ and analyzing the product distribution, researchers can determine if the resulting glycolaldehyde molecules contain one or two ¹³C atoms. The presence of two ¹³C atoms in glycolaldehyde would confirm that C-C coupling occurred between two C1 units originating from different glycerol molecules. This information is crucial for understanding the complex interplay of C-C cleavage and coupling reactions during photoelectrochemical GOR on BiVO₄ and provides valuable insights for optimizing the process for selective product formation. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Peroxide, [1,4-phenylenebis(1-methylethylidene)]bis[(1,1-dimethylethyl)](/img/structure/B12941.png)

![2,2,2-Trifluoro-1-(2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl)ethanone](/img/structure/B12950.png)

![Thieno[3,2-b]pyridin-7-amine](/img/structure/B12955.png)

![2-(Chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;phosphoric acid;prop-2-en-1-ol;styrene](/img/structure/B12968.png)